(R)-(+)-Bupivacaine Hydrochloride
Overview
Description
Bupivacaine is a local anesthetic often administered by spinal injection prior to total hip arthroplasty . It is also commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery . It is available mixed with a small amount of epinephrine to increase the duration of its action .
Synthesis Analysis
The synthesis process of levobupivacaine hydrochloride, a similar compound to bupivacaine, has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation . Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .Molecular Structure Analysis
The 3D structure of levobupivacaine hydrochloride in solution was revealed . The absolute configuration of the individual enantiomers was determined . The crystal structure of the final product was determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Titrimetric analysis is based on the complete reaction between the analyte and a reagent . This method is capable of rapid and convenient analyte determinations with high accuracy and precision .Physical And Chemical Properties Analysis
The physicochemical characterization of drug compounds includes the acid dissociation constant, log P, and solubility . These are highly important in order to understand the druggability of a novel compound .Scientific Research Applications
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Pharmaceutical Engineering
- Application : Levobupivacaine hydrochloride is synthesized and used in pharmaceutical engineering .
- Method : The synthesis process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation. Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained .
- Results : The final product, levobupivacaine hydrochloride, was obtained with high purity (chemical purity of 99.90% and enantiomeric excess (ee) values of 99.30%). The total yield of the three steps was 45% .
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Regional Anaesthesia
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Opioid Use Disorder Treatment
- Application : Buprenorphine is used in medication-assisted treatment (MAT) to help people reduce or quit their use of heroin or other opiates, such as pain relievers like morphine .
- Method : Buprenorphine is used as part of a complete treatment program that also includes counseling and behavioral therapy . For opioid use disorder, buprenorphine is available as long-acting injections and sublingual tablets .
- Results : Buprenorphine helps prevent relapse by reducing cravings and withdrawal symptoms without causing euphoria or dangerous side effects .
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Pain Management
- Application : Buprenorphine is used to treat acute pain that is severe enough to require an opioid analgesic and moderate to severe chronic pain that is not controlled by other medicines .
- Method : For chronic around-the-clock pain, it is available as buprenorphine skin patches and buprenorphine buccal films, and for acute pain is available as an injection .
- Results : Buprenorphine provides effective pain relief for patients suffering from acute or chronic pain .
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Postoperative Analgesia
- Application : As an implant, bupivacaine is indicated in adults for placement into the surgical site to produce postsurgical analgesia for up to 24 hours following open inguinal hernia repair .
- Method : The bupivacaine implant is placed into the surgical site during the surgical procedure .
- Results : The bupivacaine implant provides effective postsurgical analgesia for up to 24 hours following surgery .
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Postsurgical Local Analgesia
- Application : Bupivacaine, in liposome suspension, is indicated in patients aged 6 years and older for single-dose infiltration to produce postsurgical local analgesia .
- Method : Bupivacaine in liposome suspension is infiltrated into the surgical site during the surgical procedure .
- Results : Bupivacaine in liposome suspension provides effective postsurgical local analgesia .
Safety And Hazards
Future Directions
The current pharmacologic treatment options available for the treatment of obesity are being reviewed, and the use of off-label medications is being discussed, along with medications currently under development . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .
properties
IUPAC Name |
(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949994 | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Bupivacaine Hydrochloride | |
CAS RN |
27262-46-0 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Bupicaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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